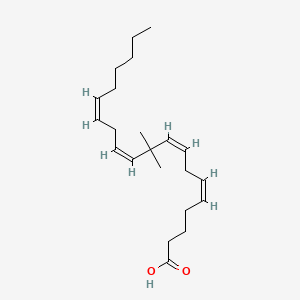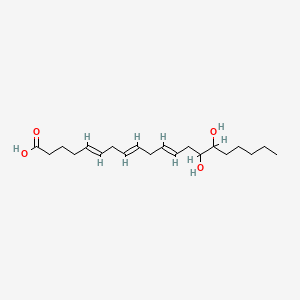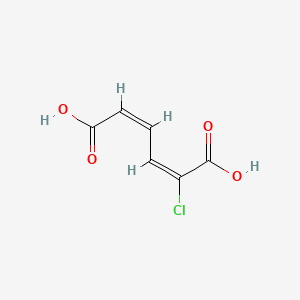
2-Chloro-cis,cis-muconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-cis,cis-muconic acid is a 2-chloromuconic acid. It derives from a cis,cis-muconic acid. It is a conjugate acid of a 2-chloro-cis,cis-muconate(2-).
Applications De Recherche Scientifique
Chemical Structure and Stability
2-Chloro-cis,cis-muconic acid has been studied for its chemical structure and stability under various conditions. It remains stable under slightly acidic conditions and isomerizes to cis, trans-form in highly acidic solutions. This compound is of interest due to its stability and potential for various biochemical applications (Schmidt, Remberg, & Knackmuss, 1980).
Conversion to Maleoylacetic Acid
Research has shown that 2-Chloro-cis,cis-muconic acid can be converted into maleoylacetic acid, a process that involves enzymes such as muconate cycloisomerase II. This process is significant in understanding the metabolic pathways and the biodegradation of chlorinated aromatic compounds (Schmidt & Knackmuss, 1980).
Renewable Unsaturated Polyesters
2-Chloro-cis,cis-muconic acid is a precursor in the synthesis of renewable unsaturated polyesters. Its incorporation into polyesters has been shown to influence the properties of these materials, such as glass transition and melting temperatures. This application is crucial in the development of sustainable materials (Rorrer et al., 2016).
Bio-based Nylon Production
The compound plays a role in the catalytic conversion to adipic acid for bio-based nylon production. This process involves bioreactor production, recovery from culture media, and polymerization, demonstrating a path towards sustainable nylon production (Vardon et al., 2016).
Microbial Cocultures for Production
Microbial cocultures have been engineered to produce 2-Chloro-cis,cis-muconic acid from glycerol, demonstrating its potential in biotechnological applications for the production of value-added chemicals (Zhang et al., 2015).
Metabolic Engineering for Production
Metabolic engineering has been employed to produce 2-Chloro-cis,cis-muconic acid in microorganisms like Corynebacterium glutamicum. This approach is significant for the industrial production of this compound and other chemicals from renewable sources (Becker et al., 2018).
Role in Enzymatic Catalysis
The interaction of 2-Chloro-cis,cis-muconic acid with enzymes like chlorocatechol 1,2-dioxygenase has been studied to understand its role in the biodegradation of aromatic compounds. This research is vital for understanding mechanisms of enzyme regulation and action (Melo, Araujo, & Costa-Filho, 2010).
Propriétés
Numéro CAS |
34521-13-6 |
|---|---|
Nom du produit |
2-Chloro-cis,cis-muconic acid |
Formule moléculaire |
C6H5ClO4 |
Poids moléculaire |
176.55 g/mol |
Nom IUPAC |
(2E,4Z)-2-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1-,4-2+ |
Clé InChI |
OZNNVVBQWHRHHH-HSFFGMMNSA-N |
SMILES isomérique |
C(=C\C(=O)O)\C=C(/C(=O)O)\Cl |
SMILES |
C(=CC(=O)O)C=C(C(=O)O)Cl |
SMILES canonique |
C(=CC(=O)O)C=C(C(=O)O)Cl |
Synonymes |
2-chloro-cis,cis-muconate 2-chloro-cis,cis-muconic acid 2-chloromuconate 2-chloromuconic acid 2-chloromuconic acid, (E,Z)-isomer 2-chloromuconic acid, (Z,Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



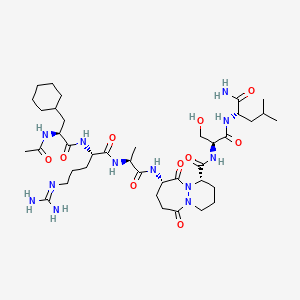
![4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine](/img/structure/B1237297.png)

![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1237299.png)
![1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1237300.png)



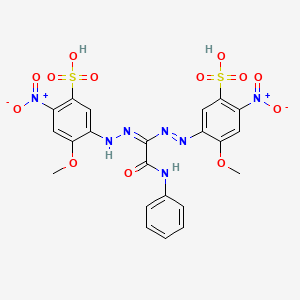
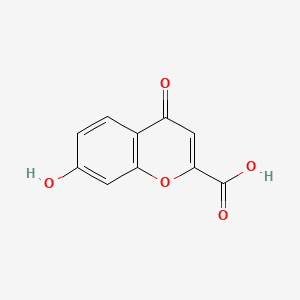
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237308.png)
![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)
